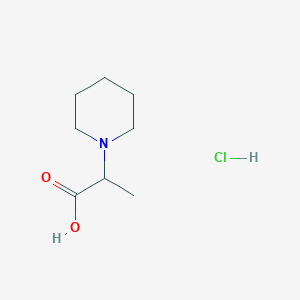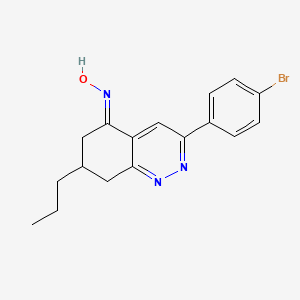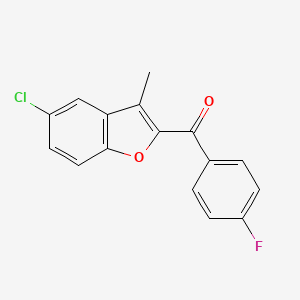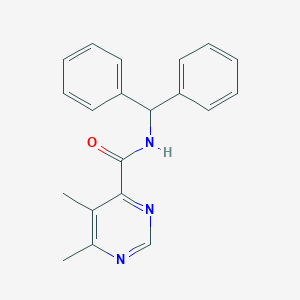![molecular formula C15H12Cl2N2O B2999315 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 372494-68-3](/img/structure/B2999315.png)
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenols are aromatic compounds that contain a hydroxyl group directly attached to a benzene ring . The presence of the hydroxyl group can lead to hydrogen bonding, which affects the physical and chemical properties of the compound .
Synthesis Analysis
Phenols can be synthesized through several methods, including the ester rearrangement in the Fries rearrangement, the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and the hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of phenols consists of a hydroxyl group (-OH) attached to a benzene ring . The presence of the hydroxyl group can lead to hydrogen bonding, which affects the physical and chemical properties of the compound .Chemical Reactions Analysis
Phenols can undergo a variety of chemical reactions, including oxidative coupling and reactions with phthalic anhydride to form various products .Physical and Chemical Properties Analysis
Phenols are typically solids at room temperature, and they exhibit significant solubility in water . The presence of the hydroxyl group can lead to hydrogen bonding, which affects the physical and chemical properties of the compound .Scientific Research Applications
Molecular Docking and Quantum Chemical Studies
Recent research has explored the molecular structure and spectroscopic data of compounds closely related to 4-Chloro-2-[5-(4-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]phenol through DFT calculations. Studies such as those by Viji et al. (2020) and others have provided insights into the geometry optimization, vibrational spectra, molecular parameters like bond lengths and angles, and intramolecular charge transfers. Such analyses offer foundational data for understanding the interaction mechanisms of these compounds at the molecular level, which is crucial for drug design and material science applications (Viji et al., 2020).
Biological Activities
The biological applications of compounds structurally related to this compound have been a subject of interest, particularly their antimicrobial and antifungal capabilities. Research by Viji et al. (2020) demonstrated that certain compounds exhibit significant antifungal and antibacterial effects, highlighting their potential as candidates for developing new antimicrobial agents. These findings are corroborated by further molecular docking studies, which aim to predict the biological activity based on the interaction of these compounds with different proteins (Viji et al., 2020).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) conducted research on novel biologically potent compounds, incorporating heterocyclic entities such as oxazole and pyrazoline, to study their anticancer and antimicrobial activities. The study revealed that some compounds exhibit significant potency against cancer cell lines and pathogenic strains, suggesting their utility in cancer research and antimicrobial drug development (Katariya et al., 2021).
Synthesis and Characterization of Derivatives
Efforts to synthesize and characterize derivatives of pyrazoline for biological applications continue to yield promising results. For instance, Behalo (2010) synthesized a series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, investigating their antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Behalo, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that chlorophenols, a class of compounds to which our compound of interest belongs, appear to act by uncoupling oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .
Biochemical Pathways
Chlorophenols and their derivatives are known to be highly toxic due to their carcinogenic, mutagenic, and cytotoxic properties . They can disrupt various biological activities, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Given its structural similarity to chlorophenols, it may exhibit similar effects, including potential carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as very toxic to aquatic life and has long-lasting effects . Therefore, its use and disposal must be carefully managed to prevent environmental contamination .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIWXKPTXOXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)


![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)
![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)


![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)
![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)

